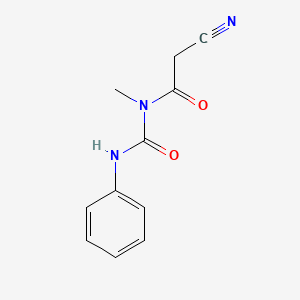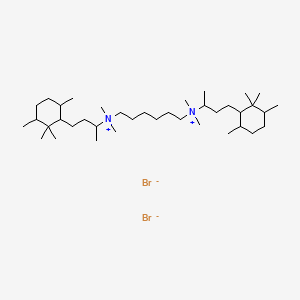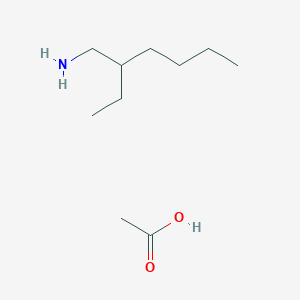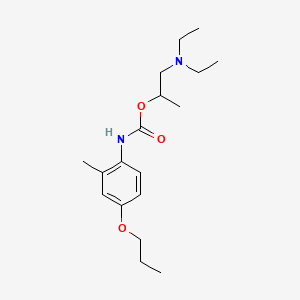![molecular formula C13H11Cl3O3 B13767337 (2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)
(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester is an organic compound with a complex structure. This compound is characterized by the presence of multiple chlorine atoms and a butanoic acid ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives of the original compound.
科学的研究の応用
(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.
特性
分子式 |
C13H11Cl3O3 |
|---|---|
分子量 |
321.6 g/mol |
IUPAC名 |
ethyl (2Z)-4-chloro-2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H11Cl3O3/c1-2-19-13(18)10(12(17)7-14)5-8-3-4-9(15)6-11(8)16/h3-6H,2,7H2,1H3/b10-5- |
InChIキー |
ZLBUOXSXIYSXQV-YHYXMXQVSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)CCl |
正規SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)

![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)

![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)







